2,6-Difluoro-5-iodonicotinic acid
Description
2,6-Difluoro-5-iodonicotinic acid (CAS: 685517-76-4) is a halogen-substituted nicotinic acid derivative. Its structure features fluorine atoms at the 2- and 6-positions of the pyridine ring and an iodine substituent at the 5-position, with a carboxylic acid group at the 3-position.
Properties
Molecular Formula |
C6H2F2INO2 |
|---|---|
Molecular Weight |
284.99 g/mol |
IUPAC Name |
2,6-difluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2F2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) |
InChI Key |
XORBNLSXNYWTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2,6-Difluoro-5-iodonicotinic acid with structurally related compounds:
Key Observations:
- Halogen Effects: The iodine substituent in this compound increases molecular weight and polarizability compared to chlorine or fluorine analogues.
- Functional Groups : The carboxylic acid group (3-COOH) common to all compounds enhances water solubility and enables conjugation reactions, while ester derivatives (e.g., methyl ester) improve lipid solubility .
- Steric and Electronic Modifications : Methyl-substituted analogues (e.g., 4-CH₃ in CAS 132195-42-7) introduce steric hindrance, which may influence binding interactions in biological systems .
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